Phenyl 4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((2-([1,1’-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a biphenyl group, and an acetamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((2-([1,1’-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the biphenyl acetamide intermediate. This intermediate is then reacted with piperidine-1-carboxylate under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((2-([1,1’-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include strong acids or bases, organic solvents, and specific catalysts. The conditions often involve controlled temperatures, pressures, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Phenyl 4-((2-([1,1’-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenyl 4-((2-([1,1’-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-((2-([1,1’-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate
- Phenyl 4-((2-([1,1’-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate
- Phenyl 4-((2-([1,1’-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of Phenyl 4-((2-([1,1’-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate lies in its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
phenyl 4-[[[2-(4-phenylphenyl)acetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c30-26(19-21-11-13-24(14-12-21)23-7-3-1-4-8-23)28-20-22-15-17-29(18-16-22)27(31)32-25-9-5-2-6-10-25/h1-14,22H,15-20H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTQKHUGFXWXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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